4-ブロモ-6-フルオロキノリン

概要

説明

4-Bromo-6-fluoroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms on the quinoline scaffold can significantly influence the compound's reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of halogenated quinolines, including 4-bromo-6-fluoroquinoline, often involves multi-step reactions with careful consideration of the substituents' electronic effects and steric hindrance. For instance, the Knorr synthesis is a classic method for preparing quinolines, which has been applied to synthesize 6-bromo-4-methylquinolin-2(1H)-one, a related compound . This method typically involves the condensation of β-keto esters with anilines followed by cyclization. Similarly, a practical and scalable 4-step route has been reported for the synthesis of 4-bromo-3-fluoro-6-methoxyquinoline, demonstrating the versatility of halogenated quinolines as building blocks for antibiotics .

Molecular Structure Analysis

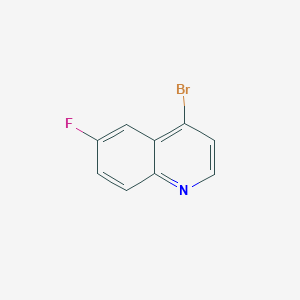

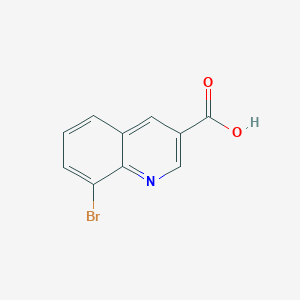

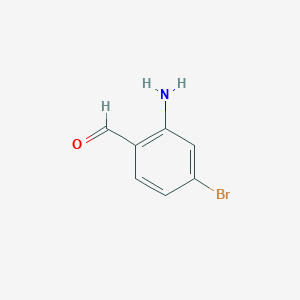

The molecular structure of 4-bromo-6-fluoroquinoline is characterized by the quinoline core, a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of bromine and fluorine atoms introduces significant electronic effects due to their electronegativity, which can influence the molecule's binding affinity and selectivity towards biological targets, such as tyrosine kinases .

Chemical Reactions Analysis

Halogen atoms on the quinoline ring can undergo various chemical reactions, including metalation, functionalization, and cross-coupling. For example, 2-bromo-3-fluoroquinolines can be converted into carboxylic acids through halogen/metal permutation or deprotonation and carboxylation, demonstrating the reactivity of bromine and fluorine in different positions on the quinoline ring . Additionally, bromine can participate in the formation of bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-6-fluoroquinoline are influenced by the halogen substituents. Bromine and fluorine contribute to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological systems. The halogen bonds formed by these atoms can enhance the binding of quinoline derivatives to their targets, as observed in the structure-activity relationship studies of quinazoline analogs .

科学的研究の応用

抗がん治療

4-ブロモ-6-フルオロキノリンは、インドールアミン2,3-ジオキシゲナーゼ阻害剤であるリンロドスタットの合成に使用されます . この化合物は抗がん治療に使用されます . 4-ブロモ-6-フルオロキノリンの反応性には、臭化物基でのPd触媒カップリング反応と、フッ化物基での求核置換反応が含まれます .

OLEDアプリケーション

芳香族二環式化合物である4-ブロモ-6-フルオロキノリンは、有機発光ダイオード(OLED)の用途向けの染料の調製に使用できます . OLEDは、高効率と色純度のために、さまざまなディスプレイと照明技術で使用されています。

太陽電池アプリケーション

4-ブロモ-6-フルオロキノリンは、太陽電池アプリケーション向けの染料の調製にも使用されます . これらの染料は、染料増感型太陽電池に使用されており、太陽光を電気に変換する光起電力電池の一種です。

創薬

この化合物は、創薬、医薬品化学、生化学研究に使用されるフッ素化ピリジンビルディングブロックです . これは、新薬や治療薬の開発に使用されます。

有機合成

4-ブロモ-6-フルオロキノリンは、有機合成で使用される汎用性の高い化学化合物です. そのユニークな特性により、さまざまな分野の進歩を促進する上で価値があります.

材料科学

材料科学の分野では、4-ブロモ-6-フルオロキノリンは、そのユニークな特性のために使用されます. これは、改善された特性を持つ新しい材料の開発に使用できます。

作用機序

Target of Action

The primary targets of 4-Bromo-6-fluoroquinoline, a derivative of fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

4-Bromo-6-fluoroquinoline inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, blocking the progress of the replication fork .

Biochemical Pathways

The action of 4-Bromo-6-fluoroquinoline affects the DNA synthesis pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to cell death .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys .

Result of Action

The result of 4-Bromo-6-fluoroquinoline’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA synthesis, it causes bacterial cell death, making it effective against bacterial infections .

Action Environment

The action of 4-Bromo-6-fluoroquinoline can be influenced by various environmental factors. For instance, the presence of metal cations can interfere with the activity of fluoroquinolones . Additionally, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution .

Safety and Hazards

将来の方向性

4-Bromo-6-fluoroquinoline is an intermediate for the preparation of APIs for anti-cancer treatments, dyes for OLEDs, and solar cells applications . It is applied in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments . Therefore, its future directions could involve further exploration in these areas.

特性

IUPAC Name |

4-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPTYUKGHNQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591859 | |

| Record name | 4-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

661463-17-8 | |

| Record name | 4-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 661463-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)